Acetylcysteine

Description

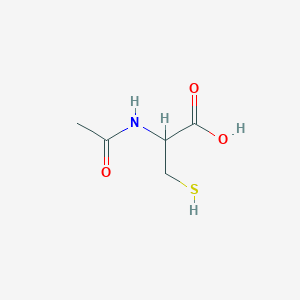

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18829-79-3 (hydrochloride), 19542-74-6 (mono-hydrochloride salt), 63664-54-0 (hydrochloride salt) | |

| Record name | Acetylcysteine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020021 | |

| Record name | N-Acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate | |

| Record name | SID56423146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N-ACETYLCYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | N-ACETYLCYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, WHITE, CRYSTALLINE POWDER | |

CAS No. |

616-91-1 | |

| Record name | N-Acetyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcysteine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYQ7N0BPYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ACETYLCYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109-110, 109.5 °C | |

| Record name | Acetylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYLCYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetylcysteine's In Vitro Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has demonstrated significant anti-inflammatory properties in a multitude of in-vitro studies. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways modulated by NAC in controlled laboratory settings. The information presented herein is intended to support further research and development of NAC as a potential anti-inflammatory therapeutic agent.

Core Mechanisms of Action

N-acetylcysteine exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Its potent antioxidant activity, by replenishing intracellular glutathione stores, plays a crucial role in mitigating oxidative stress, a known trigger of inflammation. Beyond its antioxidant capacity, NAC directly interferes with inflammatory cascades.

The primary mechanisms include:

-

Inhibition of Nuclear Factor-kappa B (NF-κB): NAC has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. NAC's inhibitory action is mediated through the suppression of IκB kinases (IKK), which are responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB.[1][2][3] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[1]

-

Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). In-vitro evidence suggests that NAC can inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.

-

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critically involved in cellular responses to inflammatory stimuli. NAC has been observed to attenuate the activation of the p38 MAPK pathway induced by inflammatory triggers like tumor necrosis factor-alpha (TNF-α).[4]

Quantitative Analysis of NAC's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in-vitro studies, demonstrating the dose-dependent efficacy of NAC in reducing the production of key inflammatory mediators in different cell types and under various inflammatory stimuli.

Table 1: Effect of NAC on Tumor Necrosis Factor-alpha (TNF-α) Production

| Cell Type | Inflammatory Stimulus | NAC Concentration | % Inhibition of TNF-α | Reference |

| Alveolar Macrophages (from IPF patients) | Lipopolysaccharide (LPS) | 10 mM | Significant reduction | [5] |

| Microglial Cells (MG6) | Lipopolysaccharide (LPS) | 20 mM | >80% reduction in TNF-α production | [6] |

| Human Periodontal Ligament Fibroblasts | Lipopolysaccharide (LPS) | Not specified | Inhibition of mRNA and protein expression | [7] |

Table 2: Effect of NAC on Interleukin-1β (IL-1β) Production

| Cell Type | Inflammatory Stimulus | NAC Concentration | % Inhibition of IL-1β | Reference |

| Alveolar Macrophages (from IPF patients) | Lipopolysaccharide (LPS) | 10 mM | Significant suppression | [5] |

| Microglial Cells (MG6) | Lipopolysaccharide (LPS) | Dose-dependent decrease | Significant decrease as NAC dose increased | [6] |

| Human Periodontal Ligament Fibroblasts | Lipopolysaccharide (LPS) | Not specified | Inhibition of mRNA and protein expression | [7] |

Table 3: Effect of NAC on Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Production

| Cell Type | Inflammatory Stimulus | NAC Concentration | Effect | Reference |

| Mouse Fibroblastic Cell Line (Balb/3T3) | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Inhibition of IL-6 mRNA induction | [8] |

| Human Pulmonary Vascular Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Attenuation of p38 MAPK-mediated IL-8 production | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by NAC and a general workflow for in-vitro anti-inflammatory studies.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for in-vitro inflammation studies include murine macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (e.g., THP-1), human bronchial epithelial cells (e.g., BEAS-2B), and primary cells such as peripheral blood mononuclear cells (PBMCs) and alveolar macrophages.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

NAC Pre-treatment: Prior to inflammatory stimulation, cells are pre-treated with varying concentrations of NAC for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding stimuli such as lipopolysaccharide (LPS) from E. coli or recombinant human/murine tumor necrosis factor-alpha (TNF-α) to the cell culture medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA format is commonly employed.

-

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Add cell culture supernatants (and standards) to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at a specific wavelength using a microplate reader. The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.

-

Western Blotting for Protein Expression and Phosphorylation

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein expression levels and post-translational modifications like phosphorylation.

-

Procedure:

-

Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-phospho-p38 MAPK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

-

Principle: RT-qPCR is a sensitive technique used to measure the amount of a specific RNA. It is used to quantify the expression levels of genes encoding inflammatory mediators.

-

Procedure:

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit or method (e.g., TRIzol).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform the quantitative PCR using the cDNA as a template, gene-specific primers for the target inflammatory genes (e.g., IL6, TNFA), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, ACTB).

-

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of N-acetylcysteine. Its ability to modulate key signaling pathways such as NF-κB, the NLRP3 inflammasome, and MAPKs, thereby reducing the production of pro-inflammatory cytokines, underscores its therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of NAC. Further in-vivo and clinical studies are warranted to translate these promising in-vitro findings into effective therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. search.library.albany.edu [search.library.albany.edu]

- 3. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyl cysteine inhibits lipopolysaccharide-mediated synthesis of interleukin-1β and tumor necrosis factor-α in human periodontal ligament fibroblast cells through nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of N-Acetylcysteine on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of N-acetylcysteine (NAC) on mitochondrial function. NAC, a precursor to the endogenous antioxidant glutathione (GSH), has been extensively studied for its ability to mitigate mitochondrial dysfunction across a range of pathological conditions.[1][2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

N-acetylcysteine exerts its influence on mitochondria through two primary mechanisms: replenishing the mitochondrial glutathione pool and directly scavenging reactive oxygen species (ROS).

-

Glutathione Precursor: NAC is readily taken up by cells and deacetylated to form L-cysteine.[3][4] Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-enzymatic antioxidant in the mitochondria.[1][5][6] By boosting cysteine availability, NAC enhances the synthesis of mitochondrial GSH (mtGSH), which is critical for neutralizing ROS, regenerating other antioxidants, and maintaining the mitochondrial redox environment.[5][7] The mitochondrial GSH pool, though only 10-15% of the total cellular GSH, is the primary defense against ROS produced during oxidative phosphorylation.[5]

-

Direct ROS Scavenging: The sulfhydryl group in NAC can directly scavenge various free radicals, particularly oxygen radicals.[1][8] This direct antioxidant activity provides an immediate line of defense against oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

References

- 1. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of N-Acetylcysteine: A Technical Guide to its Antioxidant and Pro-oxidant Roles

For Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a compound of significant interest in the biomedical field.[1][2] Widely recognized for its mucolytic properties and as an antidote for acetaminophen overdose, NAC's therapeutic potential is largely attributed to its influence on cellular redox status.[3][4] However, the role of NAC is not monolithically antioxidant; a growing body of evidence reveals a context-dependent, dual functionality where it can also exhibit pro-oxidant effects. This technical guide provides an in-depth exploration of the mechanisms, experimental evidence, and key methodologies related to the antioxidant and pro-oxidant activities of NAC.

NAC as an Antioxidant: Mechanisms and Evidence

The primary antioxidant function of NAC is indirect, stemming from its role as a precursor to L-cysteine and, subsequently, the master antioxidant glutathione (GSH).[1][2][5] This mechanism is crucial for replenishing intracellular GSH pools, which are often depleted during periods of oxidative stress.[4][6]

Glutathione Synthesis Pathway

NAC is readily deacetylated intracellularly to yield L-cysteine, the rate-limiting substrate for the synthesis of GSH.[1][2] GSH, a tripeptide composed of glutamate, cysteine, and glycine, directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[3][5]

Figure 1. Simplified pathway of NAC-mediated GSH synthesis for ROS detoxification.

Activation of the Nrf2 Signaling Pathway

NAC can also upregulate the expression of antioxidant genes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. NAC, through its thiol group, may interact with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of genes encoding antioxidant and phase II detoxification enzymes.[7]

Figure 2. NAC-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Antioxidant Effects

The antioxidant effects of NAC are well-documented across various experimental models.

| Model System | NAC Concentration | Observed Antioxidant Effect | Reference |

| Volleyball Athletes | 7 days supplementation | Increased total and reduced glutathione; Reduced protein carbonyls | [9] |

| Human Embryonic Kidney (HEK293) cells | 4 mM | Alleviated patulin-induced apoptosis and ROS production | [10] |

| HepG2 cells | - | Ameliorated cisplatin-induced DNA damage and oxidative stress | [11] |

| C2C12 myotube cells | 5 mM | Diminished exercise-induced increases in Nrf2 protein levels | [12] |

| Heart Failure Model | - | Inhibited oxidative stress and cardiomyocyte apoptosis | [13] |

NAC as a Pro-oxidant: Unveiling the Darker Side

Contrary to its popular image, NAC can promote oxidative stress under specific conditions. This pro-oxidant activity is often dependent on the cellular environment, particularly the presence of redox-active transition metals and the specific cell type.[14][15]

Metal-Catalyzed ROS Generation

In the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), NAC can participate in redox cycling, leading to the generation of highly reactive hydroxyl radicals (•OH) through Fenton-like reactions.[14] The thiol group of NAC can reduce the metal ion, which then reacts with hydrogen peroxide (H₂O₂) to produce •OH.

Figure 3. Pro-oxidant mechanism of NAC via metal-catalyzed ROS generation.

Induction of Apoptosis

High concentrations of NAC have been shown to induce apoptosis in certain cell types, a process that can be mediated by oxidative stress.[16][17] This may involve the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.[17]

Figure 4. NAC-induced apoptosis via the intrinsic mitochondrial pathway.

Quantitative Data on Pro-oxidant Effects

The pro-oxidant and cytotoxic effects of NAC are highly concentration-dependent.

| Cell Line/Model | NAC Concentration | Observed Pro-oxidant/Cytotoxic Effect | Reference |

| Mouse Cortical Neurons | 0.1 - 10 mM | Concentration-dependent neuronal death | [16] |

| Human Leukemia (HL-60) | 0.5 - 1 mM | Extensive loss of cell viability and ROS production | [18] |

| H9c2 cells | 4 µM | Induction of apoptosis via mitochondria-dependent pathway | [17] |

| Doxorubicin-treated ALL cells | Varies | Dose-dependent modulation of NF-κB activity | [15] |

Experimental Protocols

Accurate assessment of NAC's dual role requires robust experimental methodologies.

Measurement of Intracellular ROS using DCFDA Assay

This assay is widely used to quantify overall intracellular ROS levels.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Outline:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of NAC, with or without an oxidative stressor. Include positive (e.g., H₂O₂) and negative controls.

-

H₂DCFDA Loading: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with H₂DCFDA working solution (typically 5-20 µM in serum-free media) for 30 minutes at 37°C in the dark.[19][20]

-

Measurement: Wash the cells again with PBS to remove excess probe.[19] Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495/525 nm).[21]

References

- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymbiotika.com [cymbiotika.com]

- 6. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of N-acetylcysteine supplementation on cellular damage and oxidative stress indicators in volleyball athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 4.4. Detection of Intracellular ROS [bio-protocol.org]

- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Optimal Concentration of N-Acetylcysteine (NAC) for In Vitro Antioxidant Studies: Application Notes and Protocols

Introduction

N-acetylcysteine (NAC) is a thiol-containing antioxidant widely utilized in in vitro studies to mitigate oxidative stress. It functions through direct scavenging of reactive oxygen species (ROS), replenishing intracellular glutathione (GSH) stores, and modulating redox-sensitive signaling pathways.[1][2][3] The determination of an optimal NAC concentration is critical for obtaining reliable and reproducible results, as its efficacy is highly dependent on the cell type, the nature of the oxidative insult, and the specific experimental endpoints. This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals to guide the effective use of NAC in in vitro antioxidant studies.

Key Considerations for Determining Optimal NAC Concentration

The selection of an appropriate NAC concentration is a crucial first step in experimental design. A universal optimal concentration does not exist; therefore, a dose-response analysis is strongly recommended for each specific experimental system. Key factors to consider include:

-

Cell Type: Different cell lines exhibit varying sensitivities to oxidative stress and NAC treatment.

-

Oxidative Stressor: The type and concentration of the pro-oxidant stimulus will influence the required protective concentration of NAC.

-

Duration of Treatment: The incubation time with NAC can impact its efficacy.

-

Endpoint Measurement: The specific cellular response being measured (e.g., cell viability, ROS levels, protein expression) may be differentially affected by NAC concentration.

It is also important to note that while NAC is primarily known for its antioxidant properties, it can exhibit pro-oxidant effects under certain conditions, particularly at high concentrations.[4][5] Therefore, a thorough characterization of the dose-dependent effects of NAC is essential.

Data Presentation: Summary of NAC Concentrations in Various In Vitro Studies

The following table summarizes NAC concentrations used in various published in vitro antioxidant studies, providing a starting point for experimental design.

| Cell Type | Oxidative Stressor | NAC Concentration Range | Key Findings | Reference(s) |

| Human Liver Carcinoma (HepG2) | Lead Nitrate (30 µg/mL) | 0.125 - 0.5 mM | Dose-dependent reduction in cytotoxicity and lipid peroxidation. | [6] |

| Human Colon Adenocarcinoma (CaCo-2) | Not specified | 6 - 14 mM | 12 mM identified as the most effective concentration for increasing cell viability. | [7] |

| Human Promyelocytic Leukemia (HL-60) | Hydrogen Peroxide (H₂O₂) | 0.5 - 1 mM | Exhibited cytotoxic effects at these concentrations. | [8] |

| Human Leukemia (U937) | Not specified | 0.5 - 1 mM | Marginally affected by these concentrations. | [8] |

| Human Kidney (HK-2) | 2,3,5-tris(glutathion-S-yl)-hydroquinone (TGHQ) (400µM) | Not specified | Abolished TGHQ-induced cytotoxicity. | [9] |

| Chinese Hamster Ovary (CHO) | Ionizing Radiation (50-300 Gy) | 0.05 - 10 mM | Protective against radiation-induced cell death at lower radiation doses; cytotoxic at 300 Gy with increasing NAC concentration. | [4] |

| Human Bronchi (ex vivo) | Lipopolysaccharide (LPS) | 1 µM - 10 mM | Low concentrations (1 µM) reduced IL-6; higher concentrations (300 µM - 10 mM) reduced IL-8, IL-1β, and TNF-α. | [10] |

| Human Lung Adenocarcinoma (A549) | Polyinosinic-polycytidylic acid (Poly (I:C)) | 16 µM, 35 µM, 1.6 mM, 5 mM | Low doses with chronic administration and high doses with acute treatment showed antioxidant and anti-inflammatory effects. | [11] |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 0.001 - 2.5 mM | 0.1 mM was particularly effective in reducing adherence, ingestion, ROS production, and TNF-α levels. | [12] |

| Rat Cardiomyoblast (H9c2) | Hydrogen Peroxide (H₂O₂) (0.75 mM) | 4 mM | Markedly enhanced cell viability. | [13] |

| Human Neuroblastoma (SH-SY5Y) | Interferon-α (IFN-α) | 5 mM | Counteracted IFN-α-induced neurotoxicity, apoptosis, and ROS production. | [14] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration of NAC and to assess its antioxidant effects.

Protocol 1: Determination of NAC Cytotoxicity and Optimal Dose using MTT Assay

This protocol is designed to assess the potential cytotoxicity of NAC and to identify a non-toxic, effective concentration range for subsequent antioxidant studies.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

N-acetylcysteine (NAC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3-5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

NAC Preparation: Prepare a stock solution of NAC in sterile water or DMSO.[15][16] If using water, adjust the pH to 7.4 with NaOH.[15] Further dilute the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).

-

NAC Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of NAC. Include a vehicle control (medium with the same amount of solvent used for NAC).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group. Plot cell viability against NAC concentration to determine the cytotoxic concentration 50 (CC50) and to select the optimal non-toxic concentrations for further experiments.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the ability of NAC to scavenge intracellular ROS induced by an oxidative stressor.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

N-acetylcysteine (NAC)

-

Oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

6-well plates or 96-well black-walled plates

-

Fluorescence microscope or plate reader (Excitation/Emission: ~485/530 nm)

-

Flow cytometer (optional)

Procedure:

-

Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.

-

NAC Pre-treatment: Pre-treat the cells with the selected non-toxic concentrations of NAC for a specific duration (e.g., 1 hour).

-

DCFH-DA Loading:

-

Remove the medium and wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]

-

-

Induction of Oxidative Stress:

-

Wash the cells twice with PBS to remove excess probe.

-

Add the oxidative stressor (e.g., 0.75 mM H₂O₂) to the cells and incubate for the desired time (e.g., 15-30 minutes).[13]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group. A decrease in fluorescence in NAC-treated cells compared to the stressor-only group indicates ROS scavenging activity.

Protocol 3: Assessment of Intracellular Glutathione (GSH) Levels

This protocol determines the effect of NAC on intracellular GSH levels, a key indicator of its indirect antioxidant activity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

N-acetylcysteine (NAC)

-

Oxidative stressor (optional)

-

GSH Assay Kit (commercially available, e.g., Cayman Chemical)

-

Cell lysis buffer

-

Protein assay kit (e.g., Bradford or BCA)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with NAC and/or an oxidative stressor as described in the previous protocols.

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells using the lysis buffer provided in the GSH assay kit.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

GSH Measurement:

-

Follow the instructions of the commercial GSH assay kit. This typically involves a colorimetric or fluorometric reaction.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the GSH concentration and normalize it to the protein concentration of each sample. An increase in GSH levels in NAC-treated cells indicates its role as a GSH precursor.

Mandatory Visualizations

Caption: Workflow for determining the optimal NAC concentration.

Caption: Simplified signaling pathway of NAC's antioxidant action.

References

- 1. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kns.org [kns.org]

- 5. Low-dose N-acetylcysteine protects rats against endotoxin-mediated oxidative stress, but high-dose increases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note and Protocol: Preparing N-acetylcysteine (NAC) Stock Solution for Cell Culture

Introduction

N-acetylcysteine (NAC) is a versatile and widely used supplement in cell culture, primarily valued for its potent antioxidant properties. As a precursor to L-cysteine and subsequently glutathione (GSH), NAC plays a critical role in replenishing intracellular GSH pools, thereby protecting cells from oxidative stress by scavenging reactive oxygen species (ROS). It is frequently used in research to mitigate drug-induced cytotoxicity, prevent apoptosis, and maintain cellular redox balance[1]. The preparation of a stable, sterile, and accurately concentrated NAC stock solution is fundamental to achieving reproducible experimental outcomes. This document provides a detailed protocol for the preparation, sterilization, and storage of NAC stock solutions for use by researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and storage of N-acetylcysteine solutions.

Table 1: Solubility of N-acetylcysteine in Various Solvents

| Solvent | Solubility | Molar Concentration Equivalent | Notes |

| Water | 50 mg/mL | ~306 mM | Standard solvent for cell culture applications. |

| Water (with heating) | 100 mg/mL[2] | ~613 mM | Heating to 37°C or sonication can increase solubility[2]. |

| PBS (pH 7.2) | ~30 mg/mL[3] | ~184 mM | A suitable alternative to water, maintaining physiological pH[4]. |

| DMSO | 50 mg/mL[3] | ~306 mM | Can be used to prepare high concentration stocks (e.g., 100 mM)[2][5]. Residual DMSO can be toxic to cells. |

| Ethanol | ~50 mg/mL[3] | ~306 mM | Less common for cell culture due to potential solvent toxicity. |

Molecular Weight of NAC is 163.2 g/mol [3].

Table 2: Recommended Stock and Working Concentrations

| Solution Type | Typical Concentration Range | Recommended Solvent | Notes |

| Stock Solution | 100 mM - 1 M | Water or PBS | High concentration stocks in water may require heating to dissolve. |

| Working Concentration | 500 µM - 25 mM | Cell Culture Medium | The optimal concentration is cell-line dependent[2][5]. Final DMSO concentration should typically be ≤0.1%[5]. |

Table 3: Storage and Stability of NAC Stock Solutions

| Solvent | Storage Temperature | Stability/Beyond-Use-Date | Notes |

| Water or PBS | -20°C | Up to 1 month[5] | Store in aliquots to avoid repeated freeze-thaw cycles. |

| Water or PBS | Room Temperature | Not recommended for more than one day[3] | NAC is susceptible to oxidation in solution at neutral or alkaline pH[6]. |

| Diluted in D5W or NaCl | Room Temperature (25°C) | Stable for 24 to 72 hours[7][8] | Stability can be concentration-dependent[9]. |

Experimental Protocol: Preparation of 1 M Sterile NAC Stock Solution in Water

This protocol describes the preparation of a 1 M N-acetylcysteine stock solution in water, followed by pH adjustment and sterilization for cell culture applications.

Materials and Equipment

-

N-acetylcysteine powder (CAS No: 616-91-1)

-

Nuclease-free sterile water

-

10 N Sodium Hydroxide (NaOH) solution

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Calibrated analytical balance and weigh paper

-

pH meter

-

Stir plate and sterile magnetic stir bar

-

0.22 µm sterile syringe filters

-

Sterile syringes (10-20 mL)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Laminar flow hood or biological safety cabinet

Step-by-Step Methodology

-

Calculate and Weigh NAC:

-

To prepare 10 mL of a 1 M NAC solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L × 0.010 L × 163.2 g/mol = 1.632 g

-

-

Using an analytical balance, accurately weigh 1.632 g of NAC powder.

-

-

Dissolution:

-

Transfer the weighed NAC powder into a sterile 50 mL conical tube.

-

Add approximately 7-8 mL of sterile water to the tube.

-

Add a sterile magnetic stir bar and place the tube on a stir plate inside a laminar flow hood.

-

Stir the solution until the NAC is fully dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution at this high concentration[2].

-

-

pH Adjustment:

-

NAC solutions are acidic. It is crucial to adjust the pH to a physiological range (7.2-7.4) before use in cell culture[5].

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH probe into the NAC solution.

-

Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Stir the solution gently to ensure homogeneity.

-

Continue adding NaOH until the pH reaches 7.4. Be cautious not to overshoot the target pH.

-

-

Final Volume Adjustment:

-

Once the pH is adjusted, transfer the solution to a 10 mL graduated cylinder or use a serological pipette to bring the final volume to 10 mL with sterile water.

-

Ensure the solution is well-mixed.

-

-

Sterilization:

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.

-

Clearly label the aliquots with the name of the reagent (1 M NAC), preparation date, and concentration.

-

Store the aliquots at -20°C. Aqueous stock solutions are stable for up to one month when frozen[5]. Avoid repeated freeze-thaw cycles.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for preparing a 1 M sterile N-acetylcysteine stock solution.

Diagram 2: NAC Antioxidant Signaling Pathway

Caption: NAC acts as a precursor for L-cysteine, boosting cellular glutathione (GSH) synthesis to neutralize ROS.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 7. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlanticcanadapoisoncentre.ca [atlanticcanadapoisoncentre.ca]

- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 11. uspharmacist.com [uspharmacist.com]

Application Notes and Protocols for N-acetylcysteine Administration in Animal Models of Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has shown considerable promise in preclinical studies for various neurodegenerative diseases due to its antioxidant and anti-inflammatory properties.[1][2] It readily crosses the blood-brain barrier, making it an attractive therapeutic agent for central nervous system disorders.[3] These application notes provide detailed protocols for the administration of NAC in animal models of neurodegeneration, methods for assessing its efficacy, and an overview of its mechanisms of action.

Data Presentation: NAC Administration and Efficacy

The following tables summarize quantitative data from various studies on the administration of NAC in rodent models of neurodegenerative diseases.

Table 1: N-acetylcysteine (NAC) Administration Protocols in Rodent Models of Neurodegeneration

| Animal Model | Disease/Injury Model | Administration Route | Dosage | Duration | Reference |

| Mice | Alzheimer's Disease (APP/PS1) | Drinking Water | 0.3% in diet | 12 weeks | [4][5] |

| Mice | Alzheimer's Disease (Streptozotocin-induced) | Oral (p.o.) | 50 mg/kg/day | - | [3][6] |

| Mice | Aging | Subcutaneous (s.c.) | 100 mg/kg | Chronic | [3][6] |

| Mice | Parkinson's Disease (α-synuclein overexpression) | Drinking Water | 40 mM | From 6 weeks to 1 year | [7] |

| Rats | Alzheimer's Disease (Colchicine-induced) | Intraperitoneal (i.p.) | 50 or 100 mg/kg | 1 week pre- and post-surgery | [8] |

| Rats | Alzheimer's Disease (Aβ-induced) | Oral (jelly) | 200 mg/kg | 21 consecutive days | [9] |

| Rats | Traumatic Brain Injury | - | - | 15 days | [3][6] |

| Rats | Iron Intoxication | Intraperitoneal (i.p.) | 150 mg/kg | - | [10][11] |

| Rats | Lipopolysaccharide-induced inflammation | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | 300 mg/kg | Single dose | [12] |

| Rats | DEHP-induced neurotoxicity | Oral | 100 mg/kg | 21 days | [13] |

Table 2: Efficacy of N-acetylcysteine Amide (NACA) in Rodent Models

| Animal Model | Disease/Injury Model | Administration Route | Dosage | Duration | Key Findings | Reference |

| Mice | Traumatic Brain Injury | Intraperitoneal (i.p.) | 100 mg/kg | Post-injury | Improved neurologic status, reduced oxidative stress and apoptosis | [14] |

| Rats | Alzheimer's Disease (Aβ-induced) | Intraperitoneal (i.p.) | 75 mg/kg | 7 consecutive days (restorative or prophylactic) | Reversed cognitive deficits and reduced oxidative stress | [15][16] |

Experimental Protocols

Protocol 1: Administration of NAC via Oral Gavage

Objective: To administer a precise dose of NAC directly into the stomach of a rodent.

Materials:

-

N-acetylcysteine (NAC) powder

-

Vehicle (e.g., sterile water or saline)

-

Animal gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of NAC Solution:

-

Calculate the required amount of NAC based on the animal's body weight and the desired dosage (e.g., 50 mg/kg).

-

Dissolve the NAC powder in the chosen vehicle. Ensure the solution is fresh and protected from light, as NAC can oxidize. The pH of the solution should be adjusted to near neutral (pH ~7.0) to avoid gastrointestinal irritation.

-

-

Animal Handling:

-

Weigh the animal to determine the exact volume of NAC solution to administer.

-

Gently restrain the animal to prevent movement and ensure safe administration. For mice, scruffing the neck is a common method. For rats, a towel wrap can be effective.

-

-

Gavage Administration:

-

Measure the distance from the animal's snout to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.

-

Attach the gavage needle to the syringe containing the NAC solution.

-

Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue and down the esophagus to the predetermined depth.

-

Slowly dispense the solution.

-

Carefully withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of distress, such as choking or difficulty breathing.

-

Protocol 2: Administration of NAC via Intraperitoneal (IP) Injection

Objective: To deliver NAC directly into the peritoneal cavity for systemic absorption.

Materials:

-

N-acetylcysteine (NAC) solution (sterile)

-

Syringes with appropriate gauge needles (e.g., 25-27 gauge for mice)

-

70% ethanol for disinfection

Procedure:

-

Preparation:

-

Prepare a sterile NAC solution at the desired concentration.

-

Draw the calculated volume of the solution into the syringe.

-

-

Animal Restraint:

-

Properly restrain the animal, exposing the lower abdominal quadrants. For mice, scruffing and securing the tail is effective.

-

-

Injection:

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

-

Inject the NAC solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Monitoring:

-

Observe the animal for any adverse reactions.

-

Protocol 3: Administration of NAC in Drinking Water

Objective: To provide a continuous, non-invasive administration of NAC.

Materials:

-

N-acetylcysteine (NAC) powder

-

Water bottles

-

Animal scale

Procedure:

-

Solution Preparation:

-

Calculate the amount of NAC needed to achieve the desired concentration in the drinking water (e.g., 40 mM or a percentage of the diet).[7]

-

Dissolve the NAC in the drinking water. The solution should be freshly prepared and replaced regularly (e.g., twice a week) to prevent degradation.[17] The pH should be adjusted to be comparable to regular drinking water.[17]

-

-

Administration:

-

Fill the water bottles with the NAC solution and place them in the animal cages.

-

-

Monitoring Consumption:

-

Monitor the water consumption of the animals to estimate the daily dosage of NAC received. This can be done by measuring the remaining volume in the water bottles at regular intervals.

-

Note that NAC may alter the taste of the water, potentially affecting consumption.[3]

-

Protocol 4: Assessment of Cognitive Function - Morris Water Maze

Objective: To evaluate spatial learning and memory.

Materials:

-

A circular pool (typically 1.2-1.5 m in diameter for rats, smaller for mice) filled with water made opaque with non-toxic paint.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

A video tracking system.

Procedure:

-

Acquisition Phase (Training):

-

Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

-

In each trial, the animal is placed in the pool from a different starting position and allowed to swim until it finds the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The time to reach the platform (escape latency) and the path taken are recorded.

-

-

Probe Trial (Memory Test):

Protocol 5: Biochemical Analysis of Oxidative Stress

Objective: To measure markers of oxidative stress in brain tissue.

Materials:

-

Brain tissue homogenates

-

Assay kits for Glutathione (GSH), Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx).

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

-

Homogenize the tissue in an appropriate buffer on ice.

-

Centrifuge the homogenate to obtain the supernatant for analysis.

-

-

Glutathione (GSH) Assay:

-

GSH levels can be measured using commercially available kits, often based on the reaction of GSH with a chromogenic substrate.[18]

-

-

Malondialdehyde (MDA) Assay (TBARS Assay):

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays:

-

The activity of these antioxidant enzymes can be measured using specific assay kits that typically involve monitoring the inhibition of a colorimetric reaction.[21]

-

Protocol 6: Histological Analysis

Objective: To assess neuronal survival and neuroinflammation.

Materials:

-

Brain tissue sections (fixed and paraffin-embedded or frozen)

-

Staining reagents (e.g., Cresyl violet for Nissl staining)

-

Antibodies for immunohistochemistry (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes).

Procedure:

-

Nissl Staining:

-

Stain brain sections with Cresyl violet to visualize Nissl bodies in neurons.

-

Quantify the number of surviving neurons in specific brain regions.

-

-

Immunohistochemistry:

-

Incubate brain sections with primary antibodies against specific cellular markers.

-

Use a secondary antibody conjugated to a fluorescent or enzymatic label for detection.

-

Visualize and quantify the expression of markers for neuronal populations, gliosis (astrocytosis and microgliosis), and protein aggregates (e.g., Aβ plaques, neurofibrillary tangles).[13]

-

Signaling Pathways and Mechanisms of Action

NAC exerts its neuroprotective effects through multiple mechanisms. It serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][22] By replenishing GSH levels, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress.[1][22] NAC also has direct antioxidant and anti-inflammatory properties.[1] It can modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2-ARE and NF-κB pathways.[22][23]

Key Signaling Pathways Modulated by N-acetylcysteine

Experimental Workflow for a Preclinical Study

Logical Relationship of NAC's Neuroprotective Effects

Conclusion

N-acetylcysteine represents a promising therapeutic agent for neurodegenerative diseases, with well-documented antioxidant and anti-inflammatory properties. The protocols and data presented here provide a comprehensive guide for researchers to design and conduct preclinical studies to further evaluate the efficacy and mechanisms of NAC in various animal models of neurodegeneration. Careful consideration of the administration route, dosage, and duration of treatment is crucial for obtaining reliable and reproducible results.

References

- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Supplementation with N-Acetyl Cysteine Affects Motor and Cognitive Function in Young but Not Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supplementation with N-Acetyl Cysteine Affects Motor and Cognitive Function in Young but Not Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 7. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]

- 10. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protective Effect of N-Acetyl-Cysteine (NAC) in Lipopolysaccharide (LPS)-Associated Inflammatory Response in Rat Neonates | Rambam Maimonides Medical Journal [rmmj.org.il]

- 13. Neuro-protective potentials of N-acetylcysteine and zinc against di(2-ethylhexyl)-phthalate-induced neuro-histopathology and dys-regulations of Dopamine and Glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Acetylcysteine Prevents Loss of Dopaminergic Neurons in the EAAC−/− Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 21. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Application Notes and Protocols: Using N-acetylcysteine (NAC) to Mitigate Oxidative Damage in Organoid Cultures

Introduction

Organoids, three-dimensional (3D) structures derived from stem cells, are revolutionizing biomedical research by providing more physiologically relevant in vitro models of human organs. Despite their advantages, organoid cultures are often susceptible to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This can arise from standard culture conditions, such as high oxygen tension, or be experimentally induced to model diseases.[3][4] Excessive ROS can lead to cellular damage, apoptosis, and compromised organoid viability and function, ultimately affecting experimental outcomes.[2][5]

N-acetylcysteine (NAC) is a versatile and cell-permeable antioxidant that has demonstrated significant efficacy in mitigating oxidative damage in various biological systems, including organoid cultures.[6] As a precursor to the endogenous antioxidant glutathione (GSH), NAC plays a crucial role in replenishing cellular antioxidant capacity and directly scavenging harmful ROS.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NAC to counteract oxidative stress in organoid cultures, complete with detailed protocols and supporting data.

Mechanism of Action of N-acetylcysteine (NAC)

NAC combats oxidative stress through several interconnected mechanisms:

-

Glutathione (GSH) Precursor: The primary antioxidant function of NAC stems from its role as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[8][9] GSH is a major intracellular antioxidant that directly neutralizes ROS and is essential for the activity of antioxidant enzymes like glutathione peroxidase.[9][10]

-

Direct ROS Scavenging: The thiol group (-SH) in NAC can directly scavenge various free radicals, providing an immediate line of defense against oxidative damage.[6]

-

Modulation of Signaling Pathways: NAC can influence cellular signaling pathways involved in the stress response. For instance, it has been shown to suppress the activation of pro-inflammatory and pro-apoptotic pathways like p38 MAP-kinase and JNK signaling, which are often triggered by oxidative stress.[11]

-

H₂S and Sulfane Sulfur Production: Recent evidence suggests that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants, particularly within the mitochondria.[12]

Caption: Mechanism of NAC in mitigating oxidative stress.

Application Notes

Supplementing organoid culture media with NAC is a common practice to enhance viability and reduce the negative impacts of oxidative stress.[13] It is frequently included in expansion media for various organoid types, including those from the liver, pancreas, and colon.[13] Studies have shown that NAC can significantly increase cell viability, reduce ROS levels, and decrease DNA damage in cells under oxidative stress.[4][14] For example, pretreating cells with NAC can markedly reduce ROS production induced by agents like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[6][14]

Quantitative Data on NAC Efficacy

The optimal concentration of NAC can vary depending on the cell or organoid type and the severity of the oxidative stress. It is crucial to determine the effective concentration empirically, as very high doses can sometimes have pro-oxidant effects.[10][15]

| Model System | Inducer of Oxidative Stress | NAC Concentration | Observed Effects | Reference |

| Porcine Intestinal Epithelial Cells | 4-hydroxy-2-nonenal (4-HNE) | 100 µM | Markedly reduced ROS accumulation and abrogated apoptosis. | [5] |

| Human Leukemia Cells (HL-60) | Endogenous | 0.5–1 mM | Induced extensive ROS production, leading to apoptosis (Note: demonstrates dose- and cell-type dependency). | [16][17] |

| Cardiomyocytes (H9c2) | Hydrogen Peroxide (H₂O₂) (250 µM) | 1 mM | Increased cell viability and significantly reduced ROS content. | [14] |

| Pancreatic Rin-5F Cells | High Glucose / High Palmitic Acid | 1 mM | Reduced NO production by 20-25% and markedly enhanced the GSH/GSSG ratio. | [18] |

| Murine Haematopoietic Stem Cells | Ex vivo culture conditions | 0.25–0.5 µM | Significantly decreased intracellular ROS levels and reduced DNA damage. | [3][4] |

| Bovine Secondary Follicles | In vitro culture | 1 mM | Increased growth rate and viability. (25 mM was found to be toxic). | [19] |

Experimental Protocols

Protocol 1: General Supplementation of Organoid Culture Medium with NAC

This protocol describes the standard procedure for adding NAC to organoid cultures to mitigate baseline oxidative stress and improve overall health.

Materials:

-

N-acetylcysteine (NAC) powder (e.g., Sigma-Aldrich, CAS 616-91-1)

-

Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filters

-

Complete organoid culture medium

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Prepare NAC Stock Solution (e.g., 1 M):

-

Under sterile conditions in a biological safety cabinet, dissolve 1.632 g of NAC powder in 10 mL of sterile water or PBS to create a 1 M stock solution.

-

Ensure complete dissolution. The solution should be clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to minimize freeze-thaw cycles.[20]

-

Store the aliquots at -20°C for up to several months.[13][20]

-

-

Supplement Organoid Culture Medium:

-

Thaw an aliquot of the NAC stock solution.

-

Dilute the stock solution into the complete organoid culture medium to achieve the desired final concentration. Typical final concentrations range from 0.1 mM to 10 mM.[20] A common starting concentration is 1 mM.

-

Calculation Example: To make 50 mL of medium with a final NAC concentration of 1 mM, add 50 µL of the 1 M NAC stock solution to 50 mL of medium.

-

Gently mix the medium by inverting the tube.

-

-

Culture Maintenance:

-

Replace the organoid culture medium with the freshly prepared NAC-supplemented medium according to your standard feeding schedule (typically every 2-3 days).

-

Protocol 2: Testing the Efficacy of NAC Against an Acute Oxidative Insult

This protocol provides a framework for inducing oxidative stress to test the protective effects of NAC. Hydrogen peroxide (H₂O₂) is used here as an example.

Materials:

-

Organoids cultured in standard medium

-

NAC stock solution (from Protocol 1)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Sterile PBS or basal culture medium for dilution

-

Complete organoid culture medium

Procedure:

-

Experimental Setup:

-

Plate organoids as per your standard protocol.

-

Prepare four experimental groups:

-

Control: Untreated organoids.

-

NAC only: Organoids treated with NAC.

-

H₂O₂ only: Organoids treated with H₂O₂.

-

NAC + H₂O₂: Organoids pre-treated with NAC, then exposed to H₂O₂.

-

-

-

NAC Pre-treatment:

-

For groups 2 and 4, replace the medium with fresh medium containing the desired concentration of NAC (e.g., 1 mM).

-

Incubate for a pre-determined period (e.g., 2-24 hours) to allow for cellular uptake and stimulation of GSH synthesis.

-

-

Induction of Oxidative Stress:

-

Washout and Recovery:

-

After the incubation period, carefully remove the H₂O₂-containing medium.

-

Wash the organoids gently with pre-warmed PBS or basal medium.

-

Add fresh, complete organoid medium (with NAC for groups 2 and 4) and return the cultures to the incubator.

-

-

Assessment:

-

Proceed with analysis at a relevant time point post-treatment (e.g., 4, 12, or 24 hours) using the protocols described below (Protocols 3 and 4).

-

Caption: Workflow for testing the efficacy of NAC.

Protocol 3: Assessment of Intracellular ROS in Organoids

This protocol uses a common fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), to measure general intracellular ROS levels.[22][23]

Materials:

-

Treated organoids in culture plates

-

H₂DCF-DA probe (e.g., from Thermo Fisher Scientific)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare H₂DCF-DA Staining Solution:

-

Prepare a 10 mM stock solution of H₂DCF-DA in anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution in pre-warmed HBSS or PBS to a final working concentration of 5-10 µM. Protect from light.

-

-

Stain Organoids:

-

Carefully remove the culture medium from the organoids.

-

Add the H₂DCF-DA staining solution to cover the organoids.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Wash:

-

Remove the staining solution.

-

Wash the organoids 2-3 times with pre-warmed HBSS or PBS to remove excess probe.

-

-

Analysis:

-